Introduction: The Strategic Importance of Chiral Morpholines
Introduction: The Strategic Importance of Chiral Morpholines
An In-Depth Technical Guide to (R)-N-Boc-3-Methylmorpholine: A Chiral Building Block for Modern Drug Discovery
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in a multitude of approved and experimental drugs.[1] Its unique physicochemical properties—stemming from a flexible chair-like conformation, a weakly basic nitrogen, and a hydrogen bond-accepting oxygen—confer advantages in solubility, metabolic stability, and blood-brain barrier permeability.[1][2][3] When chirality is introduced, as in the case of (R)-N-Boc-3-Methylmorpholine, the utility of the scaffold is significantly enhanced. This specific building block provides medicinal chemists with a stereochemically defined fragment, crucial for designing potent and selective therapeutics that can precisely interact with chiral biological targets like enzymes and receptors.[4] The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is a deliberate synthetic choice, rendering the molecule inert to many reaction conditions while allowing for its strategic removal later in a synthetic sequence. This guide provides a detailed examination of the structure, synthesis, and application of (R)-N-Boc-3-Methylmorpholine for researchers and scientists in the field of drug development.
Physicochemical and Structural Data
(R)-N-Boc-3-Methylmorpholine, systematically named (R)-tert-butyl 3-methylmorpholine-4-carboxylate, is a key chiral intermediate in organic synthesis. Its properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1022093-98-6 | [5] |
| Molecular Formula | C₁₀H₁₉NO₃ | [6] |
| Molecular Weight | 201.26 g/mol | [6] |
| Appearance | Typically a liquid or low-melting solid | [7] |
| Parent Compound CAS | 74572-04-6 ((R)-3-Methylmorpholine) | [5][8][9] |
| InChIKey | LSDUBIYDVJGIQH-UHFFFAOYSA-N (non-chiral) | [6] |
Molecular Structure and Stereochemistry
The structure of (R)-N-Boc-3-Methylmorpholine is defined by three key features: the morpholine ring, the chiral center at the C-3 position, and the N-Boc protecting group.
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Morpholine Ring: A six-membered saturated heterocycle containing oxygen and nitrogen atoms at positions 1 and 4, respectively. This scaffold imparts favorable pharmacokinetic properties.[1][3]
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Chiral Center (C-3): The methyl group at the 3-position is stereochemically defined in the (R)-configuration. This fixed chirality is essential for creating stereospecific interactions with biological targets, a fundamental principle in modern drug design.[10][]
-
N-Boc Group: The tert-butoxycarbonyl group is one of the most common nitrogen protecting groups in organic synthesis. Its purpose is to temporarily deactivate the nucleophilicity and basicity of the morpholine nitrogen. This allows other parts of the molecule to undergo chemical transformations without interference from the nitrogen. The Boc group is valued for its stability under a wide range of conditions and its clean, efficient removal under acidic conditions.
Caption: Structure of (R)-N-Boc-3-Methylmorpholine.
Synthesis Protocol and Mechanistic Rationale
The most direct and common synthesis of (R)-N-Boc-3-Methylmorpholine involves the protection of the commercially available chiral precursor, (R)-3-Methylmorpholine.[7][9] The reaction is a standard nucleophilic acyl substitution where the secondary amine of the morpholine acts as the nucleophile.
Causality of Experimental Choices:
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice because it is an effective and mild electrophile. Its byproducts (tert-butanol and CO₂) are volatile and easily removed, simplifying purification.
-
Solvent: Dichloromethane (DCM) is a common choice as it is relatively inert and effectively dissolves both the amine starting material and the Boc₂O reagent.
-
Base: A mild non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often added to scavenge the acidic proton generated during the reaction, driving the equilibrium towards the product. For a secondary amine, the reaction can often proceed without an added base.
-
Temperature: The reaction is typically performed at room temperature or slightly below (0 °C) to control the reaction rate and minimize potential side reactions.
Experimental Protocol: N-Boc Protection
This protocol describes a representative procedure for the synthesis of (R)-N-Boc-3-Methylmorpholine.
Step 1: Reaction Setup
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To a round-bottom flask equipped with a magnetic stir bar, add (R)-3-Methylmorpholine (1.0 eq).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath.
Step 2: Reagent Addition
-
To the cooled solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise over 5-10 minutes.
-
Optional: Add triethylamine (TEA) (1.2 eq) to the reaction mixture.
Step 3: Reaction Monitoring
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
Step 4: Workup and Purification
-
Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil/solid by flash column chromatography on silica gel to yield the pure (R)-N-Boc-3-Methylmorpholine.
Caption: Workflow for the Synthesis of (R)-N-Boc-3-Methylmorpholine.
Applications in Drug Discovery and Medicinal Chemistry
(R)-N-Boc-3-Methylmorpholine is not an active pharmaceutical ingredient itself but rather a high-value building block used in the synthesis of complex drug candidates.[12] Its application is rooted in the strategic advantages offered by the chiral morpholine scaffold.
-
Scaffold for CNS-Active Agents: The morpholine ring is frequently incorporated into molecules targeting the central nervous system (CNS). Its physicochemical profile can help modulate properties like lipophilicity and pKa, which are critical for crossing the blood-brain barrier.[2][3] Using a stereochemically pure building block like the (R)-isomer ensures that the resulting drug candidate has the optimal geometry to interact with its intended CNS target.
-
Improving Pharmacokinetic Profiles: The morpholine moiety is often used by medicinal chemists to replace other amine-containing groups to improve a molecule's metabolic stability and overall pharmacokinetic (PK/PD) profile.[1] The oxygen atom can act as a hydrogen bond acceptor without introducing excessive basicity, a feature that can be beneficial for oral bioavailability.
-
Fragment-Based Drug Design: As a small, structurally defined molecule, (R)-N-Boc-3-Methylmorpholine can be used in fragment-based screening campaigns or incorporated into larger molecules to probe specific binding pockets of a protein target.[12] The methyl group provides a subtle steric element that can be exploited to achieve selectivity.
Conclusion
(R)-N-Boc-3-Methylmorpholine stands as a prime example of a modern chemical tool designed for precision and efficiency in drug discovery. It combines the privileged morpholine scaffold, a defined stereocenter, and a robust protecting group into a single, versatile building block. For researchers and scientists, understanding its synthesis and strategic application is key to leveraging its potential in the creation of next-generation therapeutics with enhanced potency, selectivity, and favorable drug-like properties.
References
-
Chemsrc. (2025). (R)-3-methylmorpholine | CAS#:74572-04-6. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives. Retrieved from [Link]
-
Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Retrieved from [Link]
-
ACS Fall 2025. (2025). Expanding complex morpholines using systematic chemical diversity. Retrieved from [Link]
-
PubChemLite. (n.d.). Tert-butyl 3-methylmorpholine-4-carboxylate (C10H19NO3). Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]
-
LookChem. (n.d.). (R)-3-Methylmorpholine CAS NO.74572-04-6. Retrieved from [Link]
-
ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Zhu, M., et al. (n.d.). Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl 3-(nitromethyl)morpholine-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (2019). Recent progress in the synthesis of morpholines. Retrieved from [Link]
-
ResearchGate. (n.d.). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]
-
Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Retrieved from [Link]
-
ResearchGate. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]
-
Cichero, E., & Fossa, P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Retrieved from [Link]
-
Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. (R)-3-methylmorpholine | CAS#:74572-04-6 | Chemsrc [chemsrc.com]
- 6. PubChemLite - Tert-butyl 3-methylmorpholine-4-carboxylate (C10H19NO3) [pubchemlite.lcsb.uni.lu]
- 7. (R)-3-Methylmorpholine | 74572-04-6 [sigmaaldrich.com]
- 8. (R)-3-Methylmorpholine, CasNo.74572-04-6 BOC Sciences United States [bocscichem.lookchem.com]
- 9. scbt.com [scbt.com]
- 10. jelsciences.com [jelsciences.com]
- 12. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
